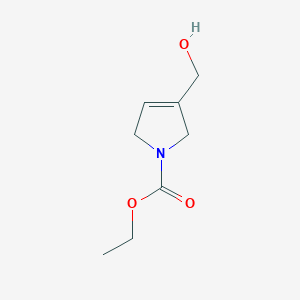
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate, also known as HMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HMDP is a versatile molecule that can be synthesized using different methods and has unique properties that make it an attractive candidate for several applications.
作用机制
The mechanism of action of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of oxidative stress. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, its versatility, and its potential applications in various fields. However, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate also has some limitations, including its stability and solubility, which can affect its efficacy in certain applications.
未来方向
There are several future directions for the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate. One potential direction is the development of novel Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate derivatives with improved efficacy and stability. Another potential direction is the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in animal models and clinical trials may provide further insight into its potential applications in medicine. Finally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in agriculture and material science may lead to the development of novel and sustainable solutions for these fields.
合成方法
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate can be synthesized using various methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Hantzsch reaction. The Paal-Knorr reaction involves the condensation of an amino acid with a 1,4-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde, a urea, and a 1,3-dicarbonyl compound in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired outcome and the available resources.
科学研究应用
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied extensively for its potential applications in various fields. In medicine, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have antifungal and insecticidal properties and has been studied as a potential alternative to traditional pesticides. In material science, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
属性
CAS 编号 |
128259-48-3 |
|---|---|
产品名称 |
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h3,10H,2,4-6H2,1H3 |
InChI 键 |
HFMUOKAVEDFMJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C(C1)CO |
规范 SMILES |
CCOC(=O)N1CC=C(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



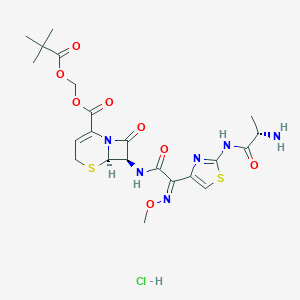

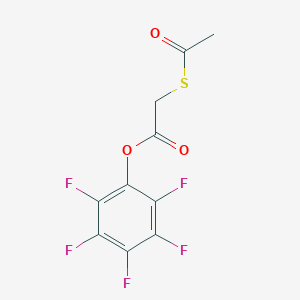


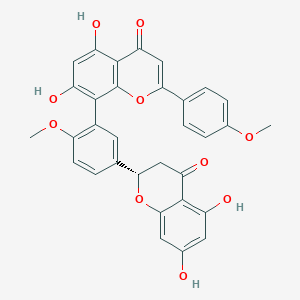
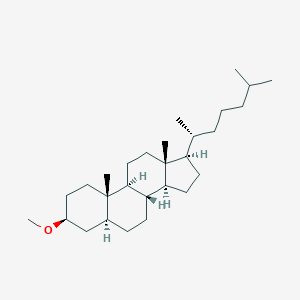
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)





![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)